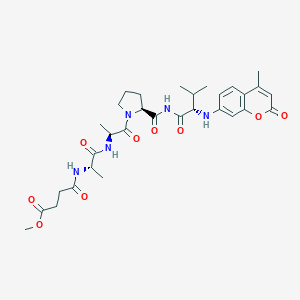

MeOSuc-Ala-Ala-Pro-Val-AMC

Overview

Description

. This compound is widely used in biochemical research due to its ability to generate a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying elastase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the coupling of the methoxy succinyl (MeO-Suc) peptide AAPV with 7-amino-4-methylcoumarin (AMC). The reaction typically proceeds under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: MeOSuc-Ala-Ala-Pro-Val-AMC primarily undergoes hydrolysis when exposed to elastase enzymes. The methoxy succinyl peptide AAPV is hydrolyzed by elastases, releasing the fluorescent AMC moiety .

Common Reagents and Conditions:

Coupling Reagents: DCC and NHS are used in the synthesis of the compound.

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence .

Scientific Research Applications

Scientific Research Applications

-

Biochemistry :

- Enzyme Activity Studies : MeOSuc-AAPV-AMC is utilized as a substrate for studying elastase enzymes in various biological samples, including serum and tissue extracts. Its ability to produce a fluorescent signal upon cleavage makes it ideal for kinetic studies.

-

Immunology :

- Elastase Activity Measurement : Employed in assays to quantify elastase activity in immune cells, particularly neutrophils, which are crucial in inflammatory responses.

-

Pharmacology :

- Drug Discovery : Used to screen for elastase inhibitors, aiding in the development of therapeutic agents targeting conditions where elastase activity is implicated.

-

Medical Research :

- Disease Mechanism Studies : Helps elucidate the role of elastase in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive elastase activity contributes to tissue damage.

Neutrophil Elastase in Inflammation

A study investigated the role of neutrophil elastase in modulating bacterial virulence factors in Moraxella catarrhalis. Researchers used MeOSuc-AAPV-AMC to confirm that neutrophil elastase cleaved specific outer membrane proteins, enhancing susceptibility to complement-mediated lysis.

Detection of Elastase Activity

In clinical research involving patients with COPD, MeOSuc-AAPV-AMC was employed to measure elastase levels. Elevated levels correlated with disease severity, indicating its potential as a biomarker for monitoring inflammatory responses.

Research Findings

Recent studies have highlighted several key findings regarding the versatility of MeOSuc-AAPV-AMC:

- Fluorescence-Based Detection : The compound's ability to provide real-time fluorescence data has proven invaluable for dynamic studies on proteolytic activities under varying physiological conditions.

- Substrate Specificity : Comparative analyses show that MeOSuc-AAPV-AMC exhibits higher sensitivity towards human leukocyte elastase compared to other substrates, making it a preferred choice in protease assays.

Mechanism of Action

MeOSuc-Ala-Ala-Pro-Val-AMC exerts its effects by serving as a substrate for elastase enzymes. The methoxy succinyl peptide AAPV is specifically recognized and hydrolyzed by elastases, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured to determine elastase activity . The molecular targets involved are the active sites of elastase enzymes, which catalyze the hydrolysis reaction .

Comparison with Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate for elastase, but with a different peptide sequence.

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: A substrate for trypsin-like proteases.

N-Acetyl-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin: Used for caspase activity assays.

Uniqueness: MeOSuc-Ala-Ala-Pro-Val-AMC is unique due to its high specificity for elastase enzymes and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it a highly sensitive and reliable substrate for studying elastase activity in various biological and medical research applications .

Biological Activity

MeOSuc-Ala-Ala-Pro-Val-AMC, also referred to as MeOSuc-AAPV-AMC, is a fluorogenic substrate primarily used to study the enzymatic activity of serine proteases, particularly neutrophil elastase and porcine pancreatic elastase. This compound has garnered attention due to its specificity and sensitivity in detecting elastase activity, which plays a crucial role in various biological processes and diseases.

- Molecular Formula : C₃₁H₄₁N₅O₉

- Molecular Weight : 627.685 g/mol

- CAS Number : 72252-90-5

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 983.7 ± 65.0 °C at 760 mmHg

- Excitation/Emission Wavelengths : Ex = 380 nm, Em = 460 nm

MeOSuc-AAPV-AMC acts as a substrate for elastases by undergoing cleavage at the peptide bond between the proline and valine residues. This cleavage releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC), allowing for real-time monitoring of enzymatic activity through fluorescence measurements. The kinetic parameters of this substrate have been characterized, with a Michaelis-Menten constant (Km) of approximately 362 μM for human leukocyte elastase .

Enzymatic Activity Assays

MeOSuc-AAPV-AMC is extensively used in assays to quantify elastase activity in various biological samples, including serum and tissue extracts. Its application has been demonstrated in studies investigating the role of neutrophil elastase in inflammatory conditions, such as chronic obstructive pulmonary disease (COPD) and infections caused by Moraxella catarrhalis.

Table 1: Summary of Enzymatic Activity Studies Using MeOSuc-AAPV-AMC

Case Studies

-

Neutrophil Elastase in Inflammation :

A study investigated the role of neutrophil elastase in modulating bacterial virulence factors in M. catarrhalis. The use of MeOSuc-AAPV-AMC allowed researchers to confirm that neutrophil elastase cleaved specific outer membrane proteins, enhancing susceptibility to complement-mediated lysis . -

Detection of Elastase Activity :

In a clinical setting, MeOSuc-AAPV-AMC was employed to measure elastase levels in patients with COPD. Elevated levels correlated with disease severity, suggesting its potential as a biomarker for monitoring inflammatory responses .

Research Findings

Recent research highlights the versatility of MeOSuc-AAPV-AMC beyond mere substrate use:

- Fluorescence-Based Detection : The compound's ability to provide real-time fluorescence data makes it invaluable for dynamic studies on proteolytic activities under varying physiological conditions.

- Substrate Specificity : Comparative studies have shown that MeOSuc-AAPV-AMC exhibits higher sensitivity towards human leukocyte elastase compared to other substrates, making it a preferred choice in protease assays .

Q & A

Basic Research Questions

Q. What is the molecular structure and formula of MeOSuc-Ala-Ala-Pro-Val-AMC, and how does it influence its role as a fluorogenic substrate?

- Answer : The compound has the molecular formula C₃₁H₄₁N₅O₉ (average mass: 627.695 g/mol) and features a methoxysuccinyl (MeOSuc) group linked to the tetrapeptide Ala-Ala-Pro-Val, with a 7-amino-4-methylcoumarin (AMC) fluorophore. The AMC group releases fluorescence upon enzymatic cleavage, enabling real-time quantification of protease activity. The stereochemistry and peptide sequence are critical for substrate specificity, particularly for elastase-like enzymes .

Q. How is this compound utilized to measure elastase activity in experimental setups?

- Answer : The substrate is hydrolyzed by elastases (e.g., human leukocyte or porcine pancreatic elastase), releasing the AMC fluorophore. Researchers typically incubate the substrate with enzyme-containing samples (e.g., neutrophil lysates) in buffers like phosphate-buffered saline (PBS) or HEPES/NaCl/NP40. Fluorescence intensity (excitation/emission: 380/460 nm) is monitored over time using a spectrofluorometer, with activity calculated as the rate of AMC release .

Q. What are the standard protocols for substrate preparation and storage to ensure assay reproducibility?

- Methodology :

- Reconstitution : Dissolve lyophilized substrate in DMSO or PBS (e.g., 6 µg/mL in PBS as in neutrophil assays) .

- Storage : Aliquot and store at -20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light to preserve fluorophore stability .

Q. What detection parameters are critical for quantifying enzymatic activity using this substrate?

- Answer : Key parameters include:

- Wavelengths : λEx = 380 nm, λEm = 460 nm .

- Kinetic readings : Measure fluorescence at 3-minute intervals over 2 hours to capture linear hydrolysis rates .

- Signal normalization : Use a standard curve of free AMC to convert fluorescence units to molar concentrations .

Q. Why is this substrate specific for elastases, and how does it compare to other protease substrates?

- Answer : The Ala-Ala-Pro-Val sequence mimics natural elastase cleavage sites, ensuring selectivity. Unlike colorimetric substrates (e.g., p-nitroaniline derivatives), the AMC fluorophore provides higher sensitivity, enabling detection in low-abundance enzyme systems (e.g., tissue homogenates) .

Advanced Research Questions

Q. How can substrate concentration be optimized in high-throughput screening to balance signal-to-noise ratios and cost-efficiency?

- Methodology :

- Perform dose-response curves (e.g., 1–40 mM) to identify the Km (Michaelis constant) for specific elastases.

- Use 96-well plates with ≤50 µL reaction volumes to minimize reagent use while maintaining detectable fluorescence .

Q. How should researchers address discrepancies in kinetic data across studies using this substrate?

- Analysis :

- Buffer variations : Compare activity in PBS vs. HEPES/NaCl/NP40, as ionic strength and detergents affect enzyme conformation .

- Enzyme source : Human leukocyte elastase may exhibit different kinetics than porcine pancreatic elastase due to structural variations .

- Data normalization : Report activity as units/mg protein or adjust for background fluorescence from non-enzymatic hydrolysis .

Q. What strategies enable multiplexing this compound with other fluorogenic substrates in the same assay?

- Approach :

- Use substrates with non-overlapping emission spectra (e.g., AFC: λEm = 505 nm; AMC: λEm = 460 nm).

- Validate cross-reactivity by testing each enzyme against all substrates in the panel .

Q. How can this substrate be validated in complex biological matrices (e.g., plasma or tissue homogenates)?

- Validation Steps :

- Inhibition controls : Add elastase inhibitors (e.g., α1-antitrypsin) to confirm signal specificity.

- Matrix effects : Spike known enzyme quantities into samples to calculate recovery rates and adjust for interference .

Q. What statistical and computational tools are recommended for analyzing time-resolved fluorescence data from this substrate?

Properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.